molecular formula C21H19N3O4S B1259985 2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide

2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide

Cat. No.: B1259985
M. Wt: 409.5 g/mol
InChI Key: YBDHFPHIXYMEFA-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dihydroxy-N-[[4-methoxy-3-[(2-pyridinylthio)methyl]phenyl]methylideneamino]benzamide is a member of salicylamides.

Scientific Research Applications

Spin Crossover and Photomagnetic Study

This compound is part of a family of iron(II) spin crossover (SCO) compounds. Research demonstrates its relevance in the study of magnetic properties, such as high-spin (HS) state and low-spin (LS) state behaviors. These compounds exhibit SCO properties and are affected by temperature changes, showing a variety of spin states. Additionally, they display a light-induced excited spin state trapping (LIESST) effect with varying levels of photoconversion, suggesting their potential application in photomagnetic studies (Zhang et al., 2010).

Antioxidant and α-Glucosidase Inhibitory Activities

Methoxy-substituted benzohydrazide derivatives, including compounds similar to the one , have been studied for their antioxidant and α-glucosidase inhibitory activities. Research shows that the substituents in these compounds play a role in their bioactivity, although the −OCH3 substituent, in particular, was found ineffective for bioactivity enhancement (Prachumrat et al., 2018).

Potential Anticancer Agents

Research on mixed-ligand Cu(II) complexes, containing similar benzohydrazide derivatives, shows promising anticancer activity. These complexes have demonstrated marked activity against various human cancer cell lines, including cisplatin-resistant lung cancer cell lines. They also show anti-metastatic activity and can induce DNA damage, cell cycle arrest, and caspase-dependent apoptosis (Gou et al., 2017).

Crystal Structure and Photophysical Properties

The crystal structure and photophysical properties of similar benzohydrazide derivatives have been extensively studied. These compounds exhibit various conformations and intermolecular interactions, which are essential in understanding their potential applications in material science and molecular engineering (Fun et al., 2011).

Antimicrobial Activities

Benzohydrazide derivatives, structurally related to the compound , have been synthesized and tested for their antimicrobial properties. They have shown potential as effective antibacterial agents (Shaikh, 2013).

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H19N3O4S/c1-28-19-8-5-14(10-15(19)13-29-20-4-2-3-9-22-20)12-23-24-21(27)17-7-6-16(25)11-18(17)26/h2-12,25-26H,13H2,1H3,(H,24,27)/b23-12+

InChI Key

YBDHFPHIXYMEFA-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)CSC3=CC=CC=N3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)CSC3=CC=CC=N3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)CSC3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide
Reactant of Route 4
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide
Reactant of Route 5
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide
Reactant of Route 6
2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide

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